molecular formula C21H25NO4S B2854834 2-(4-Ethoxyphenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone CAS No. 1448056-84-5

2-(4-Ethoxyphenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone

Cat. No. B2854834
CAS RN: 1448056-84-5
M. Wt: 387.49
InChI Key: LTHIEGDCUZHRJO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its chemical name, EPPME, and has a molecular formula of C23H27NO4S.

Scientific Research Applications

Corrosion Inhibition

The study by Hegazy et al. (2012) evaluated Schiff bases, including similar ethanone derivatives, for their efficacy as corrosion inhibitors on carbon steel in a hydrochloric acid environment. Their research demonstrated that specific Schiff bases act as mixed (cathodic/anodic) inhibitors, highlighting the potential application of similar compounds in protecting metals against corrosion (Hegazy et al., 2012).

Antimicrobial Activities

Wardkhan et al. (2008) explored the synthesis of thiazoles and their derivatives, assessing their in vitro antimicrobial activity against bacterial and fungal isolates. This study indicates the relevance of similar compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Cognitive Dysfunction Improvement

Research by Zhang Hong-ying (2012) on ether derivatives, including compounds structurally related to the query, showed potential in improving learning and memory dysfunction in mice. This suggests a possible application in treating cognitive disorders (Zhang Hong-ying, 2012).

Synthesis of Key Intermediates

Catalysis and Polymer Science

Several studies have highlighted the role of similar compounds in catalysis and polymer science. For instance, the research on conjugated polyelectrolytes for electron transport layers in polymer solar cells indicates the potential of ethanone derivatives in enhancing solar cell efficiency (Hu et al., 2015).

properties

IUPAC Name

1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-2-26-19-12-10-17(11-13-19)15-21(23)22-14-6-7-18(22)16-27(24,25)20-8-4-3-5-9-20/h3-5,8-13,18H,2,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHIEGDCUZHRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone

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